molecular formula C20H20N4O5 B11277883 N-(4-acetylphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(4-acetylphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11277883
M. Wt: 396.4 g/mol
InChI Key: KZTFBBUTOIODFT-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenylamine with 5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-3-carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Acetylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes . Additionally, it may interfere with the replication of viral RNA, thereby exhibiting antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Acetylphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and acetyl groups contribute to its enhanced lipophilicity and bioavailability, making it a promising candidate for further drug development .

Properties

Molecular Formula

C20H20N4O5

Molecular Weight

396.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C20H20N4O5/c1-11-9-21-18-16(17(11)29-4)19(27)24(20(28)23(18)3)10-15(26)22-14-7-5-13(6-8-14)12(2)25/h5-9H,10H2,1-4H3,(H,22,26)

InChI Key

KZTFBBUTOIODFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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